molecular formula C20H26F6IP B1282663 Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate CAS No. 61358-25-6

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate

Cat. No. B1282663
CAS RN: 61358-25-6
M. Wt: 538.3 g/mol
InChI Key: CJLLNCQWBHTSCB-UHFFFAOYSA-N
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Description

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is an organic catalyst used for photoinduced thermal polymerization reactions . It is a highly efficient UV curing agent used to initiate the photopolymerization of prepolymers in combination with mono or multifunctional monomers .


Synthesis Analysis

A novel reaction protocol for the synthesis of Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate involves the formation of diacetoxy (t-butylphenyl)-λ3-iodane . The unique synthesis method provides unmatched solubility, cure speed, and color resolution, making it ideal for printing and coating applications .


Molecular Structure Analysis

The molecular formula of Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is C20H26F6IP . Its molecular weight is 538.30 .


Chemical Reactions Analysis

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is used to initiate the photopolymerization of prepolymers in combination with mono or multifunctional monomers . It is used as a catalyst for photoinduced thermal polymerization reactions .


Physical And Chemical Properties Analysis

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate appears as a white to almost white powder or crystal . It is soluble in ethanol .

Scientific Research Applications

UV Curing Agent

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is known for its efficiency as a UV curing agent . It is used to initiate the photopolymerization of prepolymers in combination with mono or multifunctional monomers. This application is crucial in the printing and coating industries due to its unmatched solubility, cure speed, and color resolution .

Materials Science

In materials science, this compound serves as a high purity chemical used for various synthesis and processing techniques. Its role in creating advanced materials with desired properties is significant .

Micro/NanoElectronics

The compound is also a photo-cationic polymerization initiator in micro/nano electronics. It facilitates the development of photocurable composites that are integral to the manufacturing processes in this field .

Safety And Hazards

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate can cause skin and eye irritation . It should be handled in accordance with good industrial practice, and any exposure to sunlight should be avoided .

properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.F6P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-7(2,3,4,5)6/h7-14H,1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLLNCQWBHTSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552278
Record name Bis(4-tert-butylphenyl)iodanium hexafluorophosphate
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Molecular Weight

538.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate

CAS RN

61358-25-6
Record name Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
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URL https://commonchemistry.cas.org/detail?cas_rn=61358-25-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, bis(4-(1,1-dimethylethyl)phenyl)-, hexafluorophosphate(1-)
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Record name Bis(4-tert-butylphenyl)iodanium hexafluorophosphate
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Record name bis(4-tert-butylphenyl)iodonium hexafluorophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate initiate cationic polymerization?

A1: Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate functions as a photoinitiator by generating active species upon exposure to UV light. These active species, often aryl cations, can then initiate the polymerization of monomers containing groups susceptible to cationic attack, such as epoxides. [, ] For instance, in the study by Kanehashi et al., Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate efficiently initiated the photopolymerization of epoxy prepolymers derived from Cashew Nut Shell Liquid (CNSL) upon UV irradiation. []

Q2: Why is Tris(2,2,2-trifluoroethyl) phosphite (TFP) sometimes used in conjunction with Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate in photopolymerization?

A2: While Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate can initiate polymerization, employing a co-initiator like Tris(2,2,2-trifluoroethyl) phosphite (TFP) can significantly enhance the efficiency of the process. [] The inclusion of TFP, a trialkyl phosphite, facilitates a radical chain reaction with the iodonium salt upon radical initiation (e.g., using phenylazoisobutyronitrile and visible light). This reaction generates aryltrialkoxyphosphonium salts, potent initiators for cationic polymerization. The fluorine substituents on TFP minimize unwanted side reactions, leading to more controlled polymerization and improved polymer properties. []

Q3: Are there any advantages to using Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate as a photoinitiator compared to other options?

A3: Research suggests that Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate exhibits superior performance in photopolymerization compared to some other photoinitiators. Kanehashi et al. discovered that Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate led to faster polymerization of CNSL-based epoxy prepolymers compared to other tested photoinitiators. [] This finding indicates potential advantages in terms of curing speed and efficiency for certain applications.

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